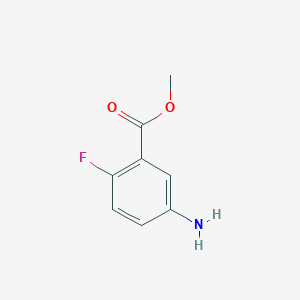

Methyl 5-amino-2-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVPFTMKCHREDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575906 | |

| Record name | Methyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-34-5 | |

| Record name | Benzoic acid, 5-amino-2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56741-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 56741-34-5

This technical guide provides a comprehensive overview of Methyl 5-amino-2-fluorobenzoate, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, outlines available synthesis protocols, and explores its applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 56741-34-5 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| Appearance | Brown to black solid | [2] |

| Melting Point | 84-86 °C | [2] |

| Boiling Point (Predicted) | 302.3 ± 27.0 °C | [2] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.51 ± 0.10 | [2] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not extensively documented in publicly available literature, general methodologies for the synthesis of related aminobenzoate derivatives can be adapted. One common approach involves the esterification of the corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid.

A general procedure for the synthesis of a related compound, methyl 2-amino-5-fluorobenzoate, involves dissolving 2-amino-5-fluorobenzoic acid in a solution of 3N HCl in methanol and refluxing the mixture overnight.[3] The product is then isolated through extraction and purified using silica gel column chromatography.[3]

A logical synthetic pathway for this compound would likely involve similar esterification of 5-amino-2-fluorobenzoic acid.

References

"Methyl 5-amino-2-fluorobenzoate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical structure, properties, and its role as a key intermediate in the synthesis of bioactive compounds.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and an amino group at position 5.

IUPAC Name: this compound

Chemical Formula: C₈H₈FNO₂[1]

CAS Number: 56741-34-5[1]

Molecular Weight: 169.15 g/mol [1]

SMILES: O=C(OC)C1=CC(N)=CC=C1F

InChI Key: ILVPFTMKCHREDJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data in peer-reviewed literature is limited.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 84-86 °C | [2] |

| Boiling Point | 302.3 °C at 760 mmHg | [2] |

| Purity | Typically ≥97% | [2] |

Synthesis and Experimental Protocols

General Synthetic Approach (Hypothetical):

A common strategy for introducing an amino group to an aromatic ring is through the reduction of a nitro group. Therefore, a potential precursor is a nitrated fluorobenzoate.

-

Step 1: Nitration of 2-fluorobenzoic acid. 2-fluorobenzoic acid would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the fluorine and carboxylic acid groups would likely result in a mixture of isomers, including the desired 5-nitro-2-fluorobenzoic acid.

-

Step 2: Esterification of 5-nitro-2-fluorobenzoic acid. The carboxylic acid would then be converted to a methyl ester. This can be achieved using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

-

Step 3: Reduction of the nitro group. The nitro group of methyl 5-nitro-2-fluorobenzoate would be reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation (e.g., using palladium on carbon), or iron in acidic media.

Note: This is a generalized, hypothetical protocol. The actual experimental conditions, including reaction times, temperatures, and purification methods, would require optimization.

Application in Drug Development: A Key Intermediate

This compound and its isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the amino and fluoro substituents allows for diverse chemical modifications, making them attractive starting materials for creating libraries of compounds for drug screening.

Fluorine-containing amino acids and their derivatives are of particular interest in modern drug design. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[3]

While a specific signaling pathway directly involving this compound has not been identified in the available literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents. For instance, related aminobenzoic acid derivatives are used in the synthesis of compounds targeting c-Met kinase, a key player in cancer cell proliferation.[4]

The following diagram illustrates a generalized workflow where this compound could be utilized as a starting material for the synthesis of a hypothetical bioactive pyrazolopyridine derivative, a scaffold found in many kinase inhibitors.

Caption: Synthetic workflow for a hypothetical bioactive molecule.

This workflow highlights how the amino group of this compound can be utilized in condensation and cyclization reactions to form heterocyclic systems, which are common cores of many pharmaceutical drugs. The fluorine atom can modulate the electronic properties and metabolic stability of the final compound.

References

- 1. 56741-34-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound,56741-34-5-Amadis Chemical [amadischem.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its substituted aniline structure makes it a versatile precursor for the construction of more complex molecules, including enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Strategy: Nitration and Reduction

The most prevalent and industrially scalable approach to the synthesis of this compound involves a two-stage process:

-

Introduction of a Nitro Group: A nitro group is introduced into a fluorinated benzoic acid or benzoate precursor. This is typically achieved through electrophilic aromatic substitution using a nitrating agent.

-

Reduction of the Nitro Group: The nitro-substituted intermediate is then reduced to the corresponding amine to yield the final product.

Two primary pathways emerge based on the sequence of nitration and esterification of the starting material, 2-fluorobenzoic acid.

Pathway 1: Synthesis via Nitration of 2-Fluorobenzoic Acid

This pathway commences with the nitration of 2-fluorobenzoic acid to form 2-fluoro-5-nitrobenzoic acid, which is subsequently esterified to its methyl ester. The final step involves the reduction of the nitro group.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-nitrobenzoic Acid

-

Materials: 2-fluorobenzoic acid, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C in an ice bath.

-

Slowly add 2-fluorobenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2-fluorobenzoic acid, maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 2-fluoro-5-nitrobenzoic acid.

-

Step 2: Synthesis of Methyl 2-fluoro-5-nitrobenzoate

-

Materials: 2-fluoro-5-nitrobenzoic acid, methanol, concentrated sulfuric acid (as catalyst).

-

Procedure:

-

Suspend 2-fluoro-5-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-fluoro-5-nitrobenzoate.

-

Step 3: Synthesis of this compound (Reduction)

-

Materials: Methyl 2-fluoro-5-nitrobenzoate, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

-

Procedure:

-

Dissolve Methyl 2-fluoro-5-nitrobenzoate in methanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at 1-4 atm pressure).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

-

Pathway 2: Synthesis via Esterification of 2-Fluorobenzoic Acid

This alternative pathway begins with the esterification of 2-fluorobenzoic acid to its methyl ester, followed by nitration of the ester, and subsequent reduction of the nitro group.

Experimental Protocols

Step 1: Synthesis of Methyl 2-fluorobenzoate

-

Materials: 2-fluorobenzoic acid, methanol, concentrated sulfuric acid (as catalyst).

-

Procedure:

-

Dissolve 2-fluorobenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Work-up as described in Pathway 1, Step 2 to isolate Methyl 2-fluorobenzoate.

-

Step 2: Synthesis of Methyl 2-fluoro-5-nitrobenzoate

-

Materials: Methyl 2-fluorobenzoate, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Cool concentrated sulfuric acid to 0-5 °C.

-

Slowly add Methyl 2-fluorobenzoate.[1]

-

Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 15 °C.[1]

-

After addition, stir for an additional 15-30 minutes.[1]

-

Pour the reaction mixture over ice, filter the resulting solid, and wash with water.[1]

-

The crude product can be purified by recrystallization from methanol.[1]

-

Step 3: Synthesis of this compound (Reduction)

-

Materials: Methyl 2-fluoro-5-nitrobenzoate, iron powder, concentrated hydrochloric acid, ethanol, water.

-

Procedure:

-

In a round-bottom flask, suspend Methyl 2-fluoro-5-nitrobenzoate in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and slowly add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction and filter through celite to remove iron salts.

-

Concentrate the filtrate and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the key steps in the synthesis of this compound. Please note that yields are highly dependent on reaction scale and purification methods.

| Reaction Step | Starting Material | Key Reagents | Reaction Time (approx.) | Temperature | Typical Yield |

| Nitration of 2-Fluorobenzoic Acid | 2-Fluorobenzoic Acid | HNO₃, H₂SO₄ | 2-3 hours | 0-10 °C | 80-90% |

| Esterification | 2-Fluoro-5-nitrobenzoic Acid | Methanol, H₂SO₄ | 4-6 hours | Reflux | 85-95% |

| Nitration of Methyl 2-fluorobenzoate | Methyl 2-fluorobenzoate | HNO₃, H₂SO₄ | 1-2 hours | 5-15 °C | 80-85%[1] |

| Catalytic Hydrogenation | Methyl 2-fluoro-5-nitrobenzoate | 10% Pd/C, H₂ | 2-4 hours | Room Temp. | >90% |

| Iron-mediated Reduction | Methyl 2-fluoro-5-nitrobenzoate | Fe, HCl | 2-4 hours | Reflux | 70-85% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis, purification, and analysis of this compound.

Conclusion

The synthesis of this compound is well-established, with the reduction of a nitro-intermediate being the key transformation. The choice between the two primary pathways—nitration followed by esterification, or vice versa—will depend on factors such as starting material availability, desired scale, and laboratory capabilities. Both catalytic hydrogenation and metal-mediated reductions are effective for the final step, with catalytic hydrogenation generally offering higher yields and cleaner reaction profiles. This guide provides the necessary technical details for researchers to confidently approach the synthesis of this important pharmaceutical intermediate.

References

Technical Guide: Physicochemical Properties of Methyl 5-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-fluorobenzoate is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and other specialty chemicals. The strategic incorporation of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of the solubility and stability of this compound is therefore critical for its effective utilization in research and development. This technical guide provides a comprehensive overview of standardized experimental protocols for determining the aqueous and organic solvent solubility, as well as the chemical stability of this compound under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes the necessary methodologies to generate this crucial information.

Solubility Data

A comprehensive understanding of a compound's solubility in various solvents is fundamental for its application in synthesis, formulation, and biological assays. The following tables provide a structured format for the presentation of solubility data for this compound.

Table 1: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Method |

| 2.0 | 25 | Data not available | Shake-flask |

| 7.4 | 25 | Data not available | Shake-flask |

| 9.0 | 25 | Data not available | Shake-flask |

| 2.0 | 37 | Data not available | Shake-flask |

| 7.4 | 37 | Data not available | Shake-flask |

| 9.0 | 37 | Data not available | Shake-flask |

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Methanol | Data not available |

| Ethanol | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Acetonitrile (ACN) | Data not available |

| Dichloromethane (DCM) | Data not available |

| Ethyl Acetate | Data not available |

| Acetone | Data not available |

Stability Data

Evaluating the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and its compatibility with various reaction and formulation components. Stability testing exposes the compound to a range of environmental factors to identify potential degradation pathways.

Table 3: Solid-State Stability of this compound

| Condition | Duration | Assay (%) | Degradants (%) | Appearance |

| 40°C / 75% RH | 1 month | Data not available | Data not available | Data not available |

| 40°C / 75% RH | 3 months | Data not available | Data not available | Data not available |

| 25°C / 60% RH | 6 months | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available | Data not available |

Table 4: Solution-State Stability of this compound at 25°C

| Solvent System (pH) | Duration | Assay (%) | Degradants (%) |

| Aqueous (pH 2) | 24 hours | Data not available | Data not available |

| Aqueous (pH 7.4) | 24 hours | Data not available | Data not available |

| Aqueous (pH 9) | 24 hours | Data not available | Data not available |

| Methanol | 7 days | Data not available | Data not available |

| Acetonitrile | 7 days | Data not available | Data not available |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water at different pH values, or various organic solvents). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath or orbital shaker can be used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. If necessary, centrifuge the samples at a high speed to ensure complete separation of the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Stability Testing: ICH Guideline Approach

Stability testing should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing of new drug substances and products.

Protocol for Solid-State Stability:

-

Sample Preparation: Place a sufficient amount of solid this compound in appropriate containers that are inert and do not interact with the compound.

-

Storage Conditions: Store the samples in calibrated stability chambers under the conditions specified in Table 3 (e.g., 40°C / 75% Relative Humidity for accelerated testing and 25°C / 60% Relative Humidity for long-term testing). For photostability testing, expose the sample to a light source according to ICH Q1B guidelines.

-

Time Points: Withdraw samples at predetermined time points (e.g., initial, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visually inspect for any changes in color or physical state.

-

Assay: Quantify the amount of this compound remaining using a validated stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any degradation products formed.

-

Protocol for Solution-State Stability:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents (as listed in Table 4) at a known concentration.

-

Storage: Store the solutions at a constant temperature (e.g., 25°C) and protect them from light.

-

Time Points: Withdraw aliquots at specified intervals (e.g., 0, 4, 8, 12, and 24 hours for aqueous solutions; longer for organic solutions).

-

Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.

Visualizations

General Synthetic Workflow

As a chemical intermediate, this compound is typically synthesized from a commercially available starting material and then used in subsequent reactions to build more complex molecules. The following diagram illustrates a plausible synthetic workflow.

Caption: A generalized synthetic workflow for the preparation and subsequent use of this compound.

Solubility Determination Workflow

The following diagram outlines the logical steps involved in the shake-flask solubility determination protocol.

Caption: Workflow diagram for the shake-flask solubility determination method.

An In-depth Technical Guide on the Spectroscopic Data of Methyl 5-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-2-fluorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this guide combines available data with predicted values based on structurally analogous compounds. This approach offers a robust reference for the characterization of this compound.

Spectroscopic Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| O-CH₃ | ~3.85 | Singlet | - |

| Ar-H | ~6.5 - 7.5 | Multiplet | - |

| NH₂ | ~3.5 - 4.5 | Broad Singlet | - |

Note: Predicted values are based on spectral data from similar aromatic esters and amines.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| C-F | ~155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-NH₂ | ~140 - 145 |

| Aromatic C-H | ~110 - 130 |

| Aromatic C (quaternary) | ~115 - 125 |

| O-CH₃ | ~52 |

Note: Predicted values are based on spectral data from analogous fluoro- and amino-substituted methyl benzoates.

Table 3: IR Spectroscopic Data (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (methyl) | 2850 - 2960 | Medium |

| C=O Stretch (ester) | 1680 - 1720 | Strong |

| C=C Stretch (aromatic) | 1580 - 1620 | Medium |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-O Stretch (ester) | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Predicted m/z (M⁺) | 169.05 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate compound characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform mixture is obtained.

-

Press the mixture in a pellet die under high pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules.

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to lose an electron, forming a molecular ion (M⁺) and fragment ions.

-

-

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a small organic molecule like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

The Pivotal Role of Methyl 5-amino-2-fluorobenzoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-amino-2-fluorobenzoate, a fluorinated aromatic compound, serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring an amino group for versatile derivatization, a methyl ester for further transformations, and a fluorine atom to enhance pharmacological properties, makes it a valuable precursor in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the preparation of bioactive heterocyclic compounds.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1] A summary of its key physical and spectroscopic properties is provided in the table below.

| Property | Value |

| CAS Number | 56741-34-5[1] |

| Molecular Formula | C₈H₈FNO₂[1] |

| Molecular Weight | 169.15 g/mol [1] |

| Appearance | Solid[1] |

| SMILES | O=C(OC)C1=CC(N)=CC=C1F[1] |

| InChI | 1S/C8H8FNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3[1] |

Core Applications in Organic Synthesis

The strategic placement of the amino, fluoro, and methyl ester groups on the benzene ring makes this compound a versatile intermediate for the construction of various heterocyclic scaffolds, most notably fluoroquinolones and benzoxazines.

Synthesis of Fluoroquinolone Cores

Fluoroquinolones are a class of broad-spectrum antibiotics of significant clinical importance. The synthesis of the quinolone core often involves the Gould-Jacobs reaction, which utilizes an aniline derivative as a key starting material.[1] this compound, with its reactive amino group, is a prime candidate for this transformation.

The general pathway involves the condensation of this compound with a malonic acid derivative, followed by a thermal cyclization to form the quinolone ring system. The fluorine atom at the 2-position of the starting material is strategically positioned to become the crucial C-7 substituent in the final fluoroquinolone structure, a position known to influence antibacterial activity and pharmacokinetic properties.

Caption: General workflow for the synthesis of a 7-fluoroquinolone core from this compound via the Gould-Jacobs reaction.

Synthesis of Fluorinated Benzoxazines

Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance phenolic resins. The synthesis of benzoxazine monomers typically proceeds through a Mannich-type condensation reaction involving a primary amine, a phenol, and formaldehyde.[2] The amino group of this compound can readily participate in this reaction.

In this synthetic route, this compound is reacted with a phenolic compound and formaldehyde (or a formaldehyde equivalent like paraformaldehyde). The resulting benzoxazine monomer incorporates the fluorinated benzoic acid ester moiety, which can impart desirable properties such as low dielectric constant, low flammability, and high thermal stability to the resulting polybenzoxazine.[2]

Caption: General workflow for the synthesis of a fluorinated benzoxazine monomer using this compound.

Experimental Protocols

Representative Protocol for Fluoroquinolone Synthesis (Gould-Jacobs Reaction)

Materials:

-

This compound

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 eq) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Cyclization: Once the condensation is complete, remove the ethanol under reduced pressure. To the resulting residue, add diphenyl ether and heat the mixture to 240-260 °C for 30-60 minutes.

-

Work-up: Cool the reaction mixture to room temperature and add hexane to precipitate the crude product. Filter the solid and wash with hexane.

-

Hydrolysis: Suspend the crude product in a solution of sodium hydroxide in ethanol/water and reflux for 1-2 hours.

-

Acidification: Cool the mixture and acidify with hydrochloric acid to precipitate the carboxylic acid derivative.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the 7-fluoroquinolone-3-carboxylic acid.

Quantitative Data (Hypothetical): Based on similar reactions, the overall yield for this multi-step synthesis could be expected in the range of 40-60%. Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the final product.

Representative Protocol for Benzoxazine Monomer Synthesis

Materials:

-

This compound

-

A suitable phenol (e.g., bisphenol A)

-

Paraformaldehyde

-

1,4-Dioxane

-

Hydrochloric acid

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a condenser and a stirrer, dissolve the chosen phenol (1.0 eq) and paraformaldehyde (2.2 eq) in 1,4-dioxane.

-

Addition of Amine: Slowly add a solution of this compound (2.0 eq) in 1,4-dioxane to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir for 4-6 hours. The pH of the reaction may be adjusted to be slightly acidic with a catalytic amount of hydrochloric acid to improve the yield.[2]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude benzoxazine monomer.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Quantitative Data (Hypothetical): Yields for benzoxazine synthesis can vary widely depending on the specific reactants and conditions, but are often in the range of 70-90%. The structure of the monomer would be confirmed by FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic functionalization allows for the efficient construction of complex heterocyclic systems that are of significant interest in the pharmaceutical and materials science industries. The ability to introduce a fluorine atom at a key position in molecules like fluoroquinolones and benzoxazines underscores the importance of this compound in the development of new and improved products. Further research into the applications of this compound is likely to uncover new synthetic routes and novel bioactive molecules.

References

The Strategic Utility of Methyl 5-Amino-2-Fluorobenzoate in Modern Drug Discovery

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Among the repertoire of fluorinated building blocks, Methyl 5-amino-2-fluorobenzoate has emerged as a versatile and highly valuable intermediate for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Profile

This compound is a stable, solid compound under standard conditions. Its key physical and spectroscopic data are summarized below, providing a foundational reference for researchers.

| Property | Value | Reference |

| CAS Number | 56741-34-5 | |

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.15 g/mol | |

| Melting Point | 84-86 °C | [1] |

| Boiling Point (Predicted) | 302.3 ± 27.0 °C | [1] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1] |

| Appearance | Brown to black solid | [1] |

Table 1: Physicochemical Properties of this compound

While comprehensive, experimentally determined spectroscopic data remains somewhat elusive in publicly available literature, typical spectral characteristics can be inferred from related structures and are crucial for reaction monitoring and quality control.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, an amine group, and a methyl ester group. The fluorine atom will induce characteristic splitting patterns in adjacent proton signals. |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. Carbon-fluorine coupling constants (J-coupling) are a key diagnostic feature. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with predictable fragmentation patterns. |

Table 2: Expected Spectroscopic Features of this compound

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid. This precursor can be synthesized via several routes, with one common method involving the multi-step transformation of 4-fluoroaniline.[2][3]

Experimental Protocol: Fischer Esterification of 2-Amino-5-fluorobenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Caption: Synthetic workflow for this compound.

Application as a Fluorinated Building Block in Drug Discovery

The unique substitution pattern of this compound, featuring an amine, a fluorine atom, and a methyl ester on a benzene ring, makes it a valuable precursor for the synthesis of complex heterocyclic systems. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. The amino and ester functionalities provide reactive handles for a variety of chemical transformations, including amidation, Sandmeyer reactions, and cyclization reactions.

A notable application of aminobenzoate derivatives is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. For instance, various aminobenzoic acid derivatives serve as key intermediates in the synthesis of inhibitors targeting signaling pathways like the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer.[4][5][6][7][8][9]

Case Study: Synthesis of a c-Met Kinase Inhibitor Scaffold

While a direct synthesis of a marketed drug from this compound is not readily found in the literature, its utility can be exemplified by its potential role in the synthesis of scaffolds for c-Met kinase inhibitors. The c-Met receptor tyrosine kinase and its signaling pathway are crucial for cell proliferation, survival, and motility, and their aberrant activation is implicated in various cancers.[10][8][9][11]

A plausible synthetic route could involve the initial acylation of the amine group of this compound, followed by further functionalization and cyclization to form a heterocyclic core common to many c-Met inhibitors.

Caption: Logical workflow for synthesizing a kinase inhibitor scaffold.

The PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many types of cancer, making it a prime target for drug development.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a valuable and versatile fluorinated building block in the arsenal of medicinal chemists. Its strategic use allows for the efficient construction of complex molecular architectures with desirable pharmacological properties. As the demand for targeted therapeutics continues to grow, the importance of such well-defined and functionalized intermediates in accelerating the drug discovery and development process cannot be overstated. Further exploration of its synthetic utility is poised to unlock new avenues for the creation of novel and effective medicines.

References

- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Design, Synthesis and Antitumor Activities of c-Met Inhibitors Possessing Thiazolinone Scaffolds [journal11.magtechjournal.com]

- 9. Recent Progress in the Development of Small Molecule c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-amino-2-fluorobenzoate: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a fluorinated aromatic compound that has emerged as a critical building block in the field of medicinal chemistry. Its strategic placement of amino, fluoro, and methyl ester functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 56741-34-5 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | Solid |

| SMILES | O=C(OC)C1=CC(N)=CC=C1F |

| InChI | 1S/C8H8FNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 |

Discovery and History

The precise details surrounding the initial discovery and synthesis of this compound are not extensively documented in publicly available scientific literature. It is likely that the compound was first synthesized in the latter half of the 20th century, a period marked by a surge in research into fluorinated organic compounds for pharmaceutical applications. The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. As such, this compound emerged as a valuable synthon for introducing a fluorinated aminobenzoic acid moiety into larger molecules. Its prevalence in patent literature from the early 21st century onwards underscores its importance as a key intermediate in the development of a wide range of therapeutic agents, including protein kinase inhibitors and treatments for neuroinflammatory disorders.

Synthesis of this compound

The primary synthetic route to this compound is through the esterification of 5-amino-2-fluorobenzoic acid. Another common approach involves the reduction of a nitro-substituted precursor.

Experimental Protocols

Method 1: Esterification of 5-amino-2-fluorobenzoic acid

A general and widely employed method for the synthesis of this compound is the Fischer esterification of 5-amino-2-fluorobenzoic acid.[1]

-

Reactants: 5-amino-2-fluorobenzoic acid (1.0 mmol) is dissolved in methanol (15 mL).

-

Catalyst: Concentrated sulfuric acid (0.2 mL) is added dropwise to the stirred solution.

-

Reaction Conditions: The resulting mixture is gently refluxed with stirring for 12 hours.

-

Work-up: After cooling to room temperature, a saturated sodium bicarbonate solution is added dropwise to adjust the pH to 8.0. The methanol is removed under reduced pressure, and the residue is dissolved in ethyl acetate (50 mL). The organic layer is washed with water (3 x 15 mL) and saturated sodium bicarbonate solution (3 x 15 mL).

-

Purification: The organic extract is dried over sodium sulfate and concentrated to yield this compound.

-

Yield: 93.1%[1]

Method 2: Reduction of Methyl 2-fluoro-5-nitrobenzoate

While a direct experimental protocol for the reduction of Methyl 2-fluoro-5-nitrobenzoate to this compound was not found in the searched literature, a general procedure for a similar transformation (the synthesis of methyl 5-amino-2-methylbenzoate from methyl 2-methyl-5-nitrobenzoate) can be adapted. This method involves catalytic hydrogenation.

-

Reactants: A solution of the nitro precursor (e.g., Methyl 2-fluoro-5-nitrobenzoate) in a suitable solvent like ethyl acetate.

-

Catalyst: 10% Palladium on carbon (Pd/C).

-

Reaction Conditions: The mixture is stirred under a hydrogen atmosphere at room temperature.

-

Work-up: Upon completion of the reaction, the mixture is filtered through a pad of celite or diatomaceous earth, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography.

Application in Drug Discovery: A Workflow Example

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility is exemplified in its use for the preparation of complex heterocyclic molecules, such as those found in protein kinase inhibitors. The following workflow illustrates a typical synthetic sequence where this compound is a key starting material.

In this representative workflow, this compound undergoes a series of chemical transformations (Reactions 1, 2, and 3) with various reagents to build up the molecular complexity, ultimately leading to a final bioactive molecule. The amino group of this compound is often acylated or used in coupling reactions, while the ester can be hydrolyzed or modified in later steps.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, it does not directly participate in biological signaling pathways. Its significance lies in its incorporation into larger molecules that are designed to interact with specific biological targets, such as protein kinases. The logical relationship is that of a precursor to a pharmacologically active agent.

This diagram illustrates that this compound is a starting material in a chemical synthesis process that produces an Active Pharmaceutical Ingredient (API). This API then interacts with a biological target, leading to a therapeutic effect.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. While its own discovery and history are not prominently detailed, its widespread use in the synthesis of complex, biologically active molecules is a testament to its importance. The synthetic routes to this compound are well-established, providing a reliable supply for research and development. For drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for the design and execution of efficient synthetic strategies targeting novel therapeutics.

References

In-Depth Technical Guide: Methyl 5-amino-2-fluorobenzoate Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring an activating amino group and a deactivating but metabolically stabilizing fluorine atom, provides a valuable starting point for the design of novel therapeutic agents. This technical guide explores the synthesis, biological activities, and structure-activity relationships (SAR) of various analogs and derivatives of this compound, with a focus on their potential as kinase inhibitors and anticancer agents. Detailed experimental protocols and insights into relevant signaling pathways are provided to support further research and development in this area.

Core Structure and Physicochemical Properties

This compound possesses the following key structural and chemical features:

| Property | Value | Reference |

| CAS Number | 56741-34-5 | |

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.15 g/mol | |

| Appearance | Solid | |

| SMILES | O=C(OC)C1=CC(N)=CC=C1F | |

| InChI Key | ILVPFTMKCHREDJ-UHFFFAOYSA-N |

Synthesis of Analogs and Derivatives

The primary amino group of this compound serves as a key handle for synthetic elaboration. Common derivatization strategies include N-acylation, N-sulfonylation, and the formation of ureas and thioureas.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the amino group of this compound using an acyl chloride.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA)

-

Desired Acyl Chloride (e.g., Benzoyl chloride, Acetyl chloride)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).

-

Dissolve the starting material in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

-

Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product into the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][2]

Workflow for N-Acylation:

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of the this compound scaffold have been investigated for a range of biological activities, most notably as inhibitors of protein kinases involved in cancer cell signaling.

Kinase Inhibitory Activity

The aminobenzoate scaffold has been identified as a potential pharmacophore for targeting the ATP-binding site of various kinases, including Phosphoinositide 3-kinases (PI3Ks).[3][4][5] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Structure-Activity Relationship (SAR) for PI3K Inhibition:

While specific SAR data for this compound derivatives as PI3K inhibitors is not extensively published, general principles for related scaffolds can be extrapolated:

-

N-Acyl/Sulfonyl Group: The nature of the substituent on the amino group is crucial for activity. Bulky and hydrophobic groups can enhance binding to the hydrophobic regions of the ATP-binding pocket.

-

Fluorine Substitution: The 2-fluoro substituent can influence the pKa of the amino group and participate in hydrogen bonding interactions with the kinase hinge region, thereby modulating binding affinity and selectivity.

-

Ester Group: The methyl ester can be a site for metabolic modification. Conversion to the corresponding carboxylic acid or amide can alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Anticancer Activity

The antiproliferative effects of aminobenzoate derivatives are often linked to their kinase inhibitory activity. By blocking key signaling pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data for Related Anticancer Agents:

The following table summarizes the cytotoxic activity of some heterocyclic compounds with scaffolds related to potential derivatives of this compound. This data provides a benchmark for the potential potency of this class of compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Aminodihydroquinoline analog (5f) | MDA-MB-231 (Breast) | ~2 | [6] |

| 2-Aminodihydroquinoline analog (5h) | MDA-MB-231 (Breast) | ~2 | [6] |

| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | >5000 | [7] |

| Thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | >5000 | [7] |

| Thiazolo[4,5-d]pyrimidine (3b) | DU145 (Prostate) | 125 | [7] |

| Thiazolo[4,5-d]pyrimidine (3b) | MCF-7 (Breast) | 250 | [7] |

| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 | [8] |

| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colon) | 11.55 | [8] |

Signaling Pathways

The primary signaling pathway implicated in the anticancer activity of many aminobenzoate-related kinase inhibitors is the PI3K/Akt/mTOR pathway .

Mechanism of Action:

-

Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K.

-

PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as PDK1 and Akt, to the cell membrane.

-

This co-localization facilitates the activation of Akt by PDK1.

-

Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, leading to increased cell growth and proliferation, and the inhibition of pro-apoptotic proteins.

-

Analogs of this compound can act as competitive inhibitors at the ATP-binding site of PI3K, thereby blocking the entire downstream signaling cascade.

Experimental Workflow for Biological Evaluation

A typical workflow for the preclinical evaluation of novel this compound derivatives as anticancer agents is outlined below.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors with potential applications in oncology. The synthetic accessibility of its amino group allows for the creation of diverse chemical libraries. Further exploration of the structure-activity relationships, particularly focusing on modifications that enhance potency and selectivity for specific kinase targets, is warranted. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the advancement of research in this exciting area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification of novel PI3K inhibitors through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoinositide-3-kinase (PI3K) inhibitors: identification of new scaffolds using virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 5-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in many pharmaceutical agents.[1][2] This protocol details a generalized procedure for the Suzuki coupling of methyl 5-amino-2-fluorobenzoate with various arylboronic acids. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the aromatic ring, along with a methyl ester, requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. These application notes provide a robust starting point for researchers working with this and structurally related substrates.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The fundamental steps include:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an aryl bromide is assumed as the reactive partner to this compound, which would be commercially sourced or synthesized as methyl 5-amino-2-fluoro-X-benzoate, where X is a halide). This step forms a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (arylboronic acid) is transferred to the palladium center, replacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of a bromo-substituted this compound with an arylboronic acid. Researchers should note that optimization of the specific boronic acid, catalyst, ligand, base, and solvent system may be necessary to achieve the best results for their specific application.

Materials

-

Methyl 5-bromo-2-fluorobenzoate (or analogous halide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, ethanol/water, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-fluorobenzoate (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

-

Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v). The palladium catalyst (1-5 mol%) is then added.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of structurally similar substrates, providing a basis for the selection of conditions for this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-bromo-5-(bromomethyl)thiophene | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 12 | 76 | [3] |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | high | [4] |

| 4-bromobenzonitrile | β-aminoethyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (5) | Cs₂CO₃ | toluene/H₂O | RT | - | 90 | [5] |

| Aryl bromides | Phenylboronic acid | trans-PdCl₂(NH₂CH₂COOH)₂ (1) | K₂CO₃ | ethanol/H₂O | RT | - | good to excellent | [6] |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-chlorophenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | Cs₂CO₃ | toluene | MW | 25 min | 96 | [7] |

Mandatory Visualizations

Suzuki Coupling Reaction Workflow

Caption: General workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 5-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a valuable and versatile building block in the synthesis of a variety of kinase inhibitors. Its unique structural features, including a reactive amino group for further elaboration and a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting material for medicinal chemists. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are of significant interest in the development of therapeutics for Parkinson's disease.

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Small molecule kinase inhibitors have emerged as a major class of drugs, and the development of novel scaffolds with improved potency and selectivity is an ongoing effort in drug discovery.

General Synthetic Workflow

The general workflow for the synthesis of kinase inhibitors from this compound typically involves the acylation or sulfonylation of the amino group, followed by further modifications to introduce moieties that interact with the target kinase.

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a LRRK2 Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate for LRRK2 kinase inhibitors, starting from this compound.

Materials:

-

This compound

-

2-Propen-1-yl chloridocarbonate (Allyl chloroformate)

-

Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (67 g, 396 mmol) in THF (400 mL), add saturated NaHCO₃ solution (1200 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 2-propen-1-yl chloridocarbonate (57 g, 476 mmol) dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Extract the solution with EtOAc (3 x 500 mL).

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting intermediate can be used in subsequent steps for the synthesis of LRRK2 inhibitors.[1]

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for the coupling of the amino group of this compound with a carboxylic acid to form an amide bond, a common step in the synthesis of various kinase inhibitors.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in DMF or DCM.

-

Add the coupling reagent (DCC or HATU, 1.1 eq) and a base (TEA or DIPEA, 1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea (if using DCC).

-

Dilute the filtrate with a suitable organic solvent (e.g., EtOAc) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Data Presentation

The following table summarizes the inhibitory activity of a representative LRRK2 inhibitor synthesized using an intermediate derived from this compound.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| LRRK2-IN-1 | LRRK2 | - | [2] |

| GNE-7915 | LRRK2 | 3.1 | [2] |

| GSK2578215A | LRRK2 | 5.9 | [2] |

Note: The table presents data for known LRRK2 inhibitors to provide context for the potential activity of compounds synthesized from this compound. Specific IC₅₀ values for compounds directly synthesized from this starting material in the provided references were not available in a consolidated format.

Signaling Pathway

LRRK2 is a large, multi-domain protein that is a key player in the pathogenesis of Parkinson's disease. It is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. The diagram below illustrates a simplified signaling pathway involving LRRK2.

Caption: Simplified LRRK2 signaling pathway.

Inhibitors of LRRK2, synthesized from precursors like this compound, act by blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates and mitigating the pathological effects associated with its hyperactivation. The development of potent and selective LRRK2 inhibitors is a promising therapeutic strategy for Parkinson's disease and other neuroinflammatory disorders.[2]

References

The Versatile Role of Methyl 5-amino-2-fluorobenzoate in the Synthesis of Bioactive Heterocyclic Compounds

For Immediate Release

Methyl 5-amino-2-fluorobenzoate has emerged as a critical and versatile starting material in the synthesis of a diverse array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. Its unique substitution pattern, featuring an activating amino group, a deactivating but synthetically useful fluorine atom, and a reactive methyl ester, provides a strategic entry point for the construction of complex molecular architectures. This report details the application of this compound in the synthesis of three prominent classes of nitrogen-containing heterocycles: quinazolinones, benzodiazepines, and acridones, which are known to exhibit a wide range of pharmacological activities.

Synthesis of 6-Fluoroquinazolin-4(3H)-ones

Quinazolinones are a well-established class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The introduction of a fluorine atom at the 6-position can significantly enhance the pharmacological profile of these molecules. This compound serves as an excellent precursor for the synthesis of 6-fluoroquinazolin-4(3H)-ones through a cyclocondensation reaction with a suitable one-carbon source, such as formamide.